4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine
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Overview
Description
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a furan and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyrimidine with furan-2-carbaldehyde and 3-methylbenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides can be used.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyrimidines and tetrahydropyrimidines.
Substitution: Various substituted pyrimidines depending on the electrophile used.
Scientific Research Applications
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved would vary based on the biological context, such as inhibiting kinase activity in cancer cells or disrupting bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)-6-phenylpyrimidin-2-amine: Lacks the methyl group on the phenyl ring.
4-(Thiophen-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine: Contains a thiophene ring instead of a furan ring.
4-(Furan-2-yl)-6-(4-methylphenyl)pyrimidin-2-amine: Methyl group is positioned differently on the phenyl ring.
Uniqueness
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine is unique due to the specific positioning of the furan and methylphenyl groups, which can influence its chemical reactivity and biological activity. The presence of the furan ring may enhance its ability to participate in π-π stacking interactions, while the methyl group can affect its steric and electronic properties.
Biological Activity
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a furan ring and a methylphenyl group, which contribute to its interaction with various biological targets.
- Molecular Formula : C15H13N3O
- Molecular Weight : 251.28 g/mol
- CAS Number : 1354939-54-0
The primary biological activity of this compound is attributed to its ability to inhibit specific protein kinases involved in cell cycle regulation. Notably, it has been shown to target Aurora kinase A (AURKA), a serine/threonine kinase critical for mitotic processes. The inhibition of AURKA leads to:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
- Apoptosis Induction : It promotes caspase-mediated apoptotic pathways, enhancing cell death in tumor cells like HCT116 human colon cancer cells .
Biological Activity Data
The compound has demonstrated a range of biological activities, including antimicrobial and anticancer effects. Below is a summary of its biological activity based on various studies:
Case Studies and Research Findings
- Antimicrobial Evaluation : A study assessed the antimicrobial properties of various derivatives, including this compound. The compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating potent efficacy .
- Cancer Research Applications : In vitro studies have shown that this compound effectively inhibits AURKA, leading to reduced clonogenicity in cancer cell lines. This suggests its potential as a therapeutic agent in cancer treatment, particularly for tumors characterized by aberrant AURKA activity .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that derivatives of this compound possess good plasma stability and low risk for drug-drug interactions, making them suitable candidates for further development in clinical settings.
Properties
IUPAC Name |
4-(furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-4-2-5-11(8-10)12-9-13(18-15(16)17-12)14-6-3-7-19-14/h2-9H,1H3,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZFGGGJYBUNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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